molecular formula C10H22NO5P B14584659 2-(Diethylamino)-2-oxoethyl diethyl phosphate CAS No. 61131-13-3

2-(Diethylamino)-2-oxoethyl diethyl phosphate

Katalognummer: B14584659
CAS-Nummer: 61131-13-3
Molekulargewicht: 267.26 g/mol
InChI-Schlüssel: NGFZPXKBMBZPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)-2-oxoethyl diethyl phosphate is an organophosphorus compound with the molecular formula C10H22NO4P. This compound is known for its unique chemical structure, which includes a diethylamino group, an oxoethyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-oxoethyl diethyl phosphate typically involves the reaction of diethyl phosphite with diethylaminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)-2-oxoethyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and industrial processes .

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)-2-oxoethyl diethyl phosphate involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphate group can form coordination complexes with metal ions. These interactions enable the compound to exert its effects in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(Diethylamino)-2-oxoethyl diethyl phosphate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications .

Eigenschaften

CAS-Nummer

61131-13-3

Molekularformel

C10H22NO5P

Molekulargewicht

267.26 g/mol

IUPAC-Name

[2-(diethylamino)-2-oxoethyl] diethyl phosphate

InChI

InChI=1S/C10H22NO5P/c1-5-11(6-2)10(12)9-16-17(13,14-7-3)15-8-4/h5-9H2,1-4H3

InChI-Schlüssel

NGFZPXKBMBZPRP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)COP(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.